N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine, involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Mechanism of Action
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide is believed to interact with biological targets through a variety of mechanisms. It has been shown to act as an inhibitor of enzymes, such as cytochrome P450 3A4 and cytochrome P450 2C9. Additionally, this compound has been shown to bind to receptors, such as the serotonin 5-HT2A and 5-HT2C receptors. It has also been shown to act as a transporter, such as the organic anion transporter 1 (OAT1).
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 3A4 and cytochrome P450 2C9. Additionally, this compound has been shown to bind to receptors, such as the serotonin 5-HT2A and 5-HT2C receptors. It has also been shown to act as a transporter, such as the organic anion transporter 1 (OAT1).
Advantages and Limitations for Lab Experiments
The use of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide in laboratory experiments has several advantages. First, this compound is a small molecule compound, making it easy to handle and store. Second, this compound is structurally related to other compounds in the imidazopyridine family, which makes it easy to modify and customize for specific research applications. Additionally, this compound is a relatively inexpensive compound, making it an attractive option for research applications.
However, there are also several limitations to the use of this compound in laboratory experiments. First, this compound is a relatively new compound and has not been extensively studied. As such, there is limited information available on its pharmacological properties and potential side effects. Second, this compound is a small molecule compound, making it difficult to accurately measure its concentration and activity in laboratory experiments.
Future Directions
The potential applications of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide in scientific research are vast and varied. Future research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, future research should focus on developing methods to more accurately measure the concentration and activity of this compound in laboratory experiments. Finally, future research should focus on developing new methods for synthesizing this compound in order to make it more accessible and cost-effective for research applications.
Synthesis Methods
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide can be synthesized using a variety of methods. One method involves the reaction of 4-fluorophenylacetic acid with 2-methylpropanamide in the presence of a base. This reaction yields the desired product in good yields. Alternatively, this compound can be synthesized by the reaction of 4-fluorophenylacetic acid with 2-methylpropanamide in the presence of sodium hydride. This method yields the desired product in good yields.
Scientific Research Applications
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide has been studied for its potential applications in scientific research. It has been shown to interact with multiple biological targets, including enzymes, receptors, and transporters. This compound has been used in a variety of studies, including those related to drug metabolism, enzyme inhibition, and receptor binding. Additionally, this compound has been used as a research tool in studies related to drug design and drug discovery.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-11(2)18(23)21-17-16(13-4-6-14(19)7-5-13)20-15-10-12(3)8-9-22(15)17/h4-11H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWSLINIPPVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C(C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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